molecular formula C8H9ClINO2 B6281499 2-amino-2-(3-iodophenyl)acetic acid hydrochloride CAS No. 1137473-24-5

2-amino-2-(3-iodophenyl)acetic acid hydrochloride

Cat. No.: B6281499
CAS No.: 1137473-24-5
M. Wt: 313.5
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Description

2-amino-2-(3-iodophenyl)acetic acid hydrochloride is an organic compound with the molecular formula C8H9ClINO2. This compound is characterized by the presence of an amino group, an iodophenyl group, and an acetic acid moiety. It is commonly used in pharmaceutical research and chemical synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(3-iodophenyl)acetic acid hydrochloride typically involves the iodination of phenylacetic acid followed by amination. One common method includes the reaction of 3-iodobenzyl bromide with glycine in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(3-iodophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The iodophenyl group can be reduced to form phenyl derivatives.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions include nitroso derivatives, phenyl derivatives, and various substituted phenylacetic acids.

Scientific Research Applications

2-amino-2-(3-iodophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 2-amino-2-(3-iodophenyl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(4-iodophenyl)acetic acid hydrochloride
  • 2-amino-2-(2-iodophenyl)acetic acid hydrochloride
  • 2-amino-2-(3-bromophenyl)acetic acid hydrochloride

Uniqueness

2-amino-2-(3-iodophenyl)acetic acid hydrochloride is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

1137473-24-5

Molecular Formula

C8H9ClINO2

Molecular Weight

313.5

Purity

95

Origin of Product

United States

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